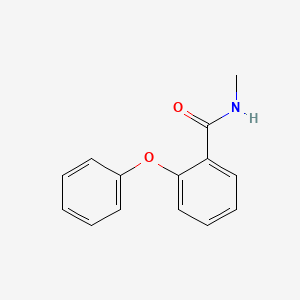![molecular formula C20H17N3O6 B7539841 1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)
1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate is a chemical compound that belongs to the class of quinazoline derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its interesting biological properties.
Mecanismo De Acción
The mechanism of action of 1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has also been reported to exhibit anti-inflammatory and anti-microbial properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate in lab experiments include its potential as a therapeutic agent for the treatment of various diseases and its interesting biological properties. The limitations of using this compound include its relatively low solubility in water and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its biological properties. Additionally, further research could be conducted to improve the solubility of the compound in water and to explore its potential as a drug delivery system.
Métodos De Síntesis
The synthesis of 1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate has been reported in the literature. The most common method involves the reaction of 4-methylquinazoline-2-carbaldehyde with ethyl 5-nitroisophthalate in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to obtain the final compound.
Aplicaciones Científicas De Investigación
1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-3-28-19(24)13-8-14(10-15(9-13)23(26)27)20(25)29-11-18-21-12(2)16-6-4-5-7-17(16)22-18/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPSMIDVXSHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=NC3=CC=CC=C3C(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

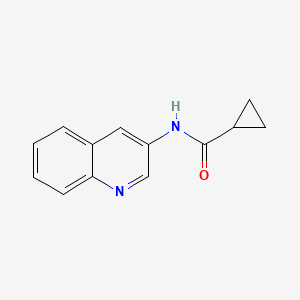
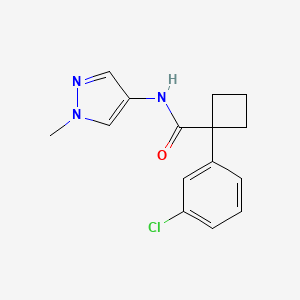
![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)
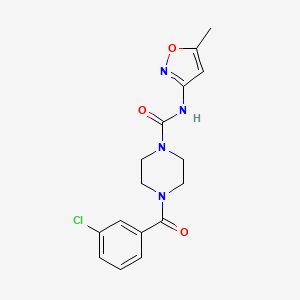

![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)
![N-[5-[2-(3-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7539831.png)
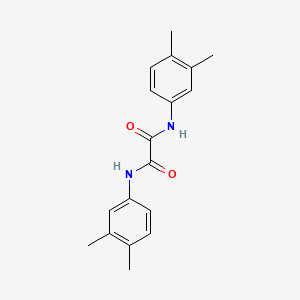
![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)
